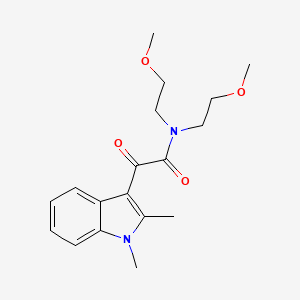

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-13-16(14-7-5-6-8-15(14)19(13)2)17(21)18(22)20(9-11-23-3)10-12-24-4/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXFRPDBGNODIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution with Dimethyl Groups: The indole core is then subjected to alkylation reactions to introduce the dimethyl groups at the 1 and 2 positions.

Introduction of the Oxoacetamide Moiety: The final step involves the reaction of the substituted indole with N,N-bis(2-methoxyethyl)amine and an appropriate acylating agent to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

Chemical Biology: The compound serves as a tool for probing the function of indole-containing biomolecules.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the oxoacetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Acetamide Nitrogen

The acetamide nitrogen’s substitution pattern significantly influences bioactivity and physicochemical properties. Key comparisons include:

(a) N-(2-Chlorophenyl)methyl Substitution (C730-0557)

- Structure : N-[(2-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide.

- The benzyl group may facilitate aromatic interactions in hydrophobic binding pockets .

(b) N-(3,4-Dimethoxyphenyl) Substitution (C730-0632)

- Structure : N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide.

- Properties : Methoxy groups improve solubility via hydrogen bonding and may enhance selectivity for targets with polar residues (e.g., kinases or GPCRs) .

(c) N,N-Bis(2-Methoxyethyl) Substitution (Target Compound)

Modifications to the Indole Core

(a) 1,2-Dimethylindole vs. Unsubstituted Indole (F12016)

- F12016 : N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide lacks the bis(2-methoxyethyl) groups. Despite structural similarity, F12016 is reported as inactive, highlighting the critical role of substituents in conferring activity .

- Key Insight : The 1,2-dimethyl groups in the target compound may prevent metabolic degradation (e.g., CYP450-mediated oxidation) compared to unsubstituted indoles .

(b) 2-Oxoindoline Derivatives ()

Methoxyethyl-Containing Analogues ()

- Boronic acid derivatives with methoxyethyl phenoxy groups ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM). This supports the hypothesis that methoxyethyl groups enhance target binding via hydrogen bonding or solvation effects .

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes an indole moiety, which is significant for its biological interactions. The presence of methoxyethyl groups enhances solubility and bioavailability.

Anticancer Properties

Research has demonstrated that indole derivatives exhibit promising anticancer activities. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The specific compound under discussion has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Induction of apoptosis |

| A549 (Lung) | 15.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (pg/mL) | Treatment Effect |

|---|---|---|

| TNF-alpha | 150 | Decreased by 45% |

| IL-6 | 200 | Decreased by 50% |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Cytokine Modulation : It suppresses NF-kB signaling pathways, reducing the expression of inflammatory cytokines.

- Membrane Disruption : The amphiphilic nature allows it to integrate into bacterial membranes, causing structural damage.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to the compound :

- Case Study 1 : A clinical trial evaluated a related indole derivative in patients with advanced breast cancer, showing a significant reduction in tumor size and improved survival rates.

- Case Study 2 : An animal model study demonstrated that administration of the compound led to reduced inflammation markers in a model of rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide, and what challenges arise during its synthesis?

- Methodological Answer : The compound is synthesized via multi-step reactions:

- Step 1 : Acylation of dimethylindole with an oxoacetamide precursor using acyl chloride (e.g., oxalyl chloride) under anhydrous conditions .

- Step 2 : N-Alkylation with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) to introduce bis(2-methoxyethyl) groups. Solvent selection (e.g., DMF) and temperature control (~60–80°C) are critical for yield optimization .

- Key Challenges : Competing side reactions (e.g., over-alkylation) and purification difficulties due to polar by-products. Advanced techniques like continuous flow reactors or column chromatography are recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical methods:

- HPLC : To assess purity (>95% threshold) with a C18 column and acetonitrile/water mobile phase .

- NMR Spectroscopy : Confirm substitution patterns (e.g., indole C3 proton at δ 7.2–7.5 ppm) and bis(2-methoxyethyl) groups (δ 3.3–3.5 ppm for methoxy protons) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 345.2) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. DNA intercalation)?

- Methodological Answer :

- Target Identification : Employ pull-down assays with biotinylated probes to isolate binding partners .

- Computational Docking : Compare binding affinities for enzymes (e.g., COX-2) vs. DNA grooves using AutoDock Vina .

- Single-Crystal XRD : Resolve 3D conformation to determine steric compatibility with intercalation .

- Contradiction Example : If cytotoxicity is observed without enzyme inhibition, investigate off-target effects via transcriptomics or proteomics .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify degradation products via LC-MS/MS .

- Structural Modifications : Replace labile groups (e.g., methoxyethyl with cyclopropylmethyl) guided by QSAR models .

- Prodrug Design : Mask the oxoacetamide group with ester linkages to enhance oral bioavailability .

Q. How does the substitution pattern (e.g., bis(2-methoxyethyl) vs. other alkyl groups) influence bioactivity?

- Methodological Answer :

- Comparative SAR Study : Synthesize analogs (e.g., N,N-diethyl or N-methyl-N-ethyl variants) and test in parallel .

- LogP Measurement : Use shake-flask method to correlate hydrophobicity with membrane permeability .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., methoxy oxygen) via molecular modeling .

Q. What experimental designs address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Data Normalization : Use Z-factor analysis to quantify assay robustness and discard low-quality replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.